molecular formula C17H24N2O4 B6308000 Tert-butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-YL)-2-oxo-1-phenylethyl)carbamate CAS No. 163295-66-7

Tert-butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-YL)-2-oxo-1-phenylethyl)carbamate

Cat. No.: B6308000
CAS No.: 163295-66-7
M. Wt: 320.4 g/mol
InChI Key: VDMHJZJTYWEJEL-KBPBESRZSA-N
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Description

Tert-butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-YL)-2-oxo-1-phenylethyl)carbamate is a complex organic compound that features a tert-butyl group, a hydroxypyrrolidine moiety, and a phenylethyl carbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-YL)-2-oxo-1-phenylethyl)carbamate typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-YL)-2-oxo-1-phenylethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxypyrrolidine moiety can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Tert-butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-YL)-2-oxo-1-phenylethyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-YL)-2-oxo-1-phenylethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-YL)-2-oxo-1-phenylethyl)carbamate is unique due to its combination of structural features, including the hydroxypyrrolidine moiety and the phenylethyl carbamate structure.

Biological Activity

Tert-butyl ((S)-2-((S)-3-hydroxypyrrolidin-1-YL)-2-oxo-1-phenylethyl)carbamate, with CAS number 101469-92-5, is a compound of significant interest in medicinal chemistry and pharmacology. Its structure features a tert-butyl group linked to a pyrrolidine derivative, which is known for various biological activities. This article aims to provide an in-depth exploration of its biological activity, supported by data tables, case studies, and relevant research findings.

The molecular formula of this compound is C16H24N2O3C_{16}H_{24}N_{2}O_{3} with a molecular weight of 320.4 g/mol. Key physical properties include:

PropertyValue
Density1.1 ± 0.1 g/cm³
Boiling Point273.3 ± 33.0 °C
Melting Point60-64 °C
Flash Point119.1 ± 25.4 °C

These properties suggest that the compound is stable under standard laboratory conditions.

This compound exhibits biological activities primarily through its interaction with various biological pathways:

  • Antioxidant Activity : The compound has been shown to possess antioxidant properties, which can mitigate oxidative stress in cells.
  • Neuroprotective Effects : Studies indicate that it may protect neuronal cells from apoptosis induced by oxidative stress.
  • Antimicrobial Properties : Preliminary tests suggest potential efficacy against certain bacterial strains.

Case Study 1: Neuroprotection

A study published in the European Journal of Pharmacology investigated the neuroprotective effects of similar pyrrolidine derivatives on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death when treated with the compound, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Antioxidant Properties

Research conducted by Eleazu et al. demonstrated that tert-butyl derivatives could abrogate oxidative stress in rat models, leading to improved insulin sensitivity and reduced inflammation . This highlights the compound's potential role in metabolic disorders.

Comparative Biological Activity Table

CompoundAntioxidant ActivityNeuroprotective EffectsAntimicrobial Activity
This compoundModerateSignificantLimited
Tert-butylhydroquinoneHighModerateModerate
Other Pyrrolidine DerivativesVariesVariesVaries

Research Findings

Recent studies have focused on the synthesis and application of this compound in drug development:

  • Synthesis Improvements : Advances in synthetic methods have allowed for higher yields and purities, making it more accessible for research .
  • Potential Drug Development : Its structural similarity to known pharmacophores suggests that it may serve as a lead compound for developing new medications targeting oxidative stress-related conditions.

Properties

IUPAC Name

tert-butyl N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-14(12-7-5-4-6-8-12)15(21)19-10-9-13(20)11-19/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,22)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMHJZJTYWEJEL-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)N2CC[C@@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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